WCK-5153
Overview
Description
WCK-5153 is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a diazabicyclo[3.2.1]octane core, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WCK-5153 involves multiple steps, starting from readily available precursors The key steps include the formation of the diazabicyclo[32The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial process also ensures compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
WCK-5153 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The hydrogen sulfate group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives. These products are often used as intermediates in further chemical synthesis or as final products in pharmaceutical applications .
Scientific Research Applications
Chemistry
In chemistry, WCK-5153 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms .
Medicine
In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including bacterial infections and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of WCK-5153 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to the desired biological or chemical effect. The pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- WCK-5153
- [(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen phosphate
- [(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen nitrate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the diazabicyclo[3.2.1]octane core and the hydrogen sulfate group. These features confer unique reactivity and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O7S/c18-10(7-3-4-13-5-7)14-15-11(19)9-2-1-8-6-16(9)12(20)17(8)24-25(21,22)23/h7-9,13H,1-6H2,(H,14,18)(H,15,19)(H,21,22,23)/t7-,8+,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAURQUDBIPQVFZ-YIZRAAEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NNC(=O)C3CCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NNC(=O)[C@H]3CCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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